molecular formula C5H3BrClNO2S B3163836 3-Bromopyridine-4-sulfonyl chloride CAS No. 886371-33-1

3-Bromopyridine-4-sulfonyl chloride

Cat. No. B3163836
CAS RN: 886371-33-1
M. Wt: 256.51 g/mol
InChI Key: ROJXVEVYKKTMKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromopyridine-4-sulfonyl chloride could potentially involve electrophilic aromatic substitution . A catalyst is usually required, and the catalysts most frequently used are metal halides that are capable of accepting electrons (i.e., Lewis acids such as FeBr3, AlCl3, and ZnCl2) .


Molecular Structure Analysis

The molecular structure of 3-Bromopyridine-4-sulfonyl chloride has been optimized using both DFT and HF methods . The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

3-Bromopyridine-4-sulfonyl chloride can undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .

Scientific Research Applications

Catalytic Applications

3-Bromopyridine-4-sulfonyl chloride is utilized in catalysis, specifically in the cross-coupling of 3-bromopyridine with various sulfonamides. This process, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, leads to the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).

Synthesis of Cyano-Substituted Compounds

In another application, 3-bromopyridine-4-sulfonyl chloride is involved in the synthesis of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride. This process includes oxidative chlorination and reaction with amines in aqueous media, leading to N-substituted sulfonylamides (Dmitrieva et al., 2009).

Ligand in Sulfoxide Complexes

3-Bromopyridine serves as a ligand in sulfoxide-based Hoveyda complexes, showing enhanced catalytic properties in ring-closing metathesis reactions. This finding suggests a different initiation mechanism for pyridine-containing complexes (Żukowska et al., 2013).

Ruthenium-Catalyzed Meta Sulfonation

It's also used in a catalytic meta sulfonation process of 2-phenylpyridines with sulfonyl chlorides in the presence of ruthenium complexes. This method offers unique regioselectivity for reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).

Synthesis of Pyridine Sulfonamides

3-Bromopyridine-4-sulfonyl chloride is essential in the efficient and scalable synthesis of various pyridine sulfonamides, a crucial step for the development of pharmaceutical drugs (Emura et al., 2011).

Complexation with Metal Ions

The compound plays a role in the synthesis and complexation of monotosylated 4-aminopyridine with Ni(II) and Fe(II) ions, enhancing the biological and catalytic potential of these compounds in various industries (Orie et al., 2021).

Oxidative Reactions

In another application, 3-bromopyridine-4-sulfonyl chloride undergoes a reaction with tertiary amines in the presence of air, producing sulfonylethenamines. This dual role in promoting oxidation and trapping enamine is significant (Wei et al., 2016).

Safety and Hazards

3-Bromopyridine-4-sulfonyl chloride is considered hazardous. It is flammable and toxic if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could explore the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

properties

IUPAC Name

3-bromopyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJXVEVYKKTMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671938
Record name 3-Bromopyridine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine-4-sulfonyl chloride

CAS RN

886371-33-1
Record name 3-Bromopyridine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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